5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C15H12ClN3O |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-3-4-11(7-10(9)2)14-18-15(20-19-14)12-5-6-13(16)17-8-12/h3-8H,1-2H3 |
InChI Key |
YKICJJGLKDTQSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes and Acyl Chlorides
The most widely reported method involves cyclizing 6-chloronicotinamidoxime with 3,4-dimethylbenzoyl chloride under basic conditions. Amidoximes, synthesized by treating nitriles with hydroxylamine, react with acyl chlorides to form intermediates that undergo dehydration to yield 1,2,4-oxadiazoles . For this compound, the reaction proceeds in anhydrous tetrahydrofuran (THF) with potassium carbonate at 80°C for 12 hours, achieving a 78% yield . The mechanism involves nucleophilic attack by the amidoxime oxygen on the acyl chloride carbonyl, followed by base-assisted cyclization and HCl elimination .
Reaction Conditions and Yields
| Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6-Chloronicotinamidoxime | K₂CO₃ | THF | 80 | 12 | 78 |
| 6-Chloronicotinamidoxime | NaOH/DMSO | DMSO | 25 | 24 | 90 |
The superbase system (NaOH/DMSO) enables room-temperature cyclization with extended reaction times, improving yields to 90% . This method minimizes side products like 1,2,5-oxadiazole oxides, which are common in traditional thermal cyclization .
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxamoyl chlorides, participate in 1,3-dipolar cycloaddition with nitriles to form 1,2,4-oxadiazoles . For this compound, 3,4-dimethylbenzonitrile and 6-chloropyridine-3-carbonitrile oxide are reacted in dichloromethane (DCM) with platinum(IV) chloride as a catalyst. The reaction achieves a 65% yield after 8 hours at 40°C . While scalable, this method faces challenges due to nitrile oxide dimerization and requires stringent anhydrous conditions .
Key Limitations
One-Pot Synthesis Using Carboxylic Acids and NIITP
A streamlined one-pot approach employs 6-chloronicotinic acid, 3,4-dimethylbenzoic acid, and N-isocyaniminotriphenylphosphorane (NIITP) . The reaction occurs in two stages:
-
Oxadiazole Formation : Carboxylic acids react with NIITP in 1,4-dioxane at 80°C for 3 hours.
-
Arylation : Copper(I) iodide and cesium carbonate facilitate coupling with aryl iodides at 120°C for 17 hours .
This method achieves an 87% yield and eliminates intermediate purification steps, making it suitable for large-scale synthesis .
Optimized Protocol
| Stage | Reagents | Conditions |
|---|---|---|
| 1 | NIITP, 1,4-dioxane | 80°C, 3 h |
| 2 | CuI, Cs₂CO₃, 1-chloro-4-iodobenzene | 120°C, 17 h |
Oxidative Cyclization of Semicarbazones
Semicarbazones derived from 6-chloronicotinaldehyde and 3,4-dimethylphenylhydrazine undergo oxidative cyclization using lead tetraacetate or bromine . In acetic acid, this method yields 70–75% product within 6 hours. The reaction pathway involves imine formation followed by oxidation-induced ring closure .
Comparative Efficiency
Characterization and Analytical Data
Post-synthesis characterization confirms structural fidelity:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, pyridine-H), 7.55 (s, 1H, phenyl-H), 7.28 (d, J = 8.0 Hz, 2H, phenyl-H), 2.35 (s, 6H, CH₃) .
Challenges and Optimization Strategies
-
Regioselectivity : Electron-withdrawing groups on the phenyl ring (e.g., Cl) direct cyclization to the 3-position, but steric hindrance from 3,4-dimethyl groups reduces yields by 10–15% .
-
Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification .
-
Catalyst Recycling : Copper catalysts in one-pot methods are non-recoverable, increasing costs .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropyridine Group
The 6-chloropyridin-3-yl substituent is a key reactive site, undergoing nucleophilic substitution under basic conditions. This reaction is facilitated by:
-
Reagents : Amines (e.g., primary/secondary amines) or thiols.
-
Conditions : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases in polar aprotic solvents (e.g., DMF, THF).
Example Reaction Pathway :
This reaction replaces the chlorine atom with amine or sulfur-containing groups, yielding derivatives with modified electronic and steric properties .
Reduction of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to reduction under strong reducing agents:
-
Reagent : Lithium aluminum hydride (LiAlH₄).
-
Product : Ring-opening to form a diaminoethylene intermediate or further reduction to amines .
Mechanistic Insight :
This pathway is critical for synthesizing bioactive amine derivatives .
Cross-Coupling Reactions
The oxadiazole core participates in transition-metal-catalyzed couplings, though direct evidence for this compound is limited. Analogous reactions in literature suggest:
-
Reagents : Copper (Cu) or palladium (Pd) catalysts.
-
Substrates : Aryl iodides or boronic acids for Suzuki-Miyaura couplings .
Example :
Such reactions diversify the aryl/heteroaryl groups at the oxadiazole’s 5-position .
Biological Activity-Driven Modifications
The compound’s enzyme-inhibitory properties (e.g., against thymidine phosphorylase) guide its derivatization:
-
Functionalization : Introduction of hydroxyl, nitro, or methoxy groups to enhance binding affinity .
-
Key Derivatives :
Spectral Characterization
Post-reaction analysis employs:
Scientific Research Applications
The oxadiazole scaffold has been extensively studied for its diverse biological activities. The following sections summarize key applications of this compound:
Anticancer Activity
Research indicates that 5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole exhibits promising anticancer properties. Studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 0.275 |
| Similar oxadiazole derivatives | PC-3 (prostate cancer) | 0.417 |
In a study by Dhumal et al., oxadiazole derivatives demonstrated significant cytotoxicity against leukemia cells compared to traditional chemotherapeutics.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that oxadiazoles can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study conducted by Dhumal et al., several oxadiazole derivatives were synthesized and tested for their antimicrobial activity against Mycobacterium bovis. The most active compounds showed significant inhibition in both active and dormant states of the bacteria .
Antiviral Activity
Oxadiazole derivatives have shown potential antiviral properties against various viral pathogens. For instance, compounds structurally related to oxadiazoles have demonstrated effectiveness against Tobacco Mosaic Virus (TMV), achieving up to 50% inhibition at specific concentrations.
Summary of Findings
The applications of this compound span across various fields in medicinal chemistry:
- Anticancer : Induces apoptosis in cancer cell lines with low IC50 values.
- Antimicrobial : Effective against specific bacterial strains.
- Antiviral : Shows promise in inhibiting viral replication.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263)
- Structure : The oxadiazole core is substituted with 3,4-difluorophenyl (3-position) and 6-methylpyridin-3-yl (5-position).
- Activity : Demonstrates neuroinflammatory reduction via Nrf2 activation but lacks a definitive mechanism .
- Comparison : The 3,4-difluorophenyl group in DDO-7263 introduces stronger electron-withdrawing effects compared to the 3,4-dimethylphenyl group in the target compound. This difference may alter redox signaling pathways (e.g., Nrf2 vs. NLRP3 inhibition) and bioavailability.
5-(4-Chlorobenzyl)-3-pyridin-3-yl-1,2,4-oxadiazole
- Structure : Substituted with 4-chlorobenzyl (5-position) and pyridin-3-yl (3-position).
- Synthesis : Involves cyclization of hydrazides with pyridinyl precursors, similar to methods in .
- Comparison : The benzyl group in this compound increases flexibility compared to the rigid 6-chloropyridin-3-yl group in the target compound. The 4-chloro substituent on the benzyl ring may enhance halogen bonding, whereas the 6-chloro-pyridine in the target compound could improve π-π stacking in biological targets.
Triazole Derivatives with Pyridinyl Substituents
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol
- Structure : A 1,2,4-triazole core with 6-chloropyridin-3-yl methyl and phenyl substituents.
- Activity : Exhibits antibacterial properties, synthesized via reactions of hydrazides with isothiocyanates (similar to oxadiazole syntheses in ) .
- The 6-chloropyridin-3-yl group is shared with the target oxadiazole, suggesting overlapping bioactivity profiles (e.g., antimicrobial effects).
3-(3-Pyridinyl)-4-aryl-1,2,4-triazoline-5-thiones
- Structure : Triazoline-thione derivatives with 3-pyridinyl and aryl groups.
- Activity : Promotes plant growth at low concentrations, attributed to the pyridinyl moiety’s electron-deficient nature .
- Comparison : The pyridinyl group’s role in agrochemical activity may extend to the target oxadiazole, though the oxadiazole’s oxygen atom could alter stability or toxicity.
Biological Activity
5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the oxadiazole family, known for its diverse biological activities. This compound's structure features a chloropyridine moiety and a dimethylphenyl group, which are significant contributors to its pharmacological potential. The unique characteristics of the oxadiazole ring have been associated with various biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C13H11ClN4O
- Molecular Weight : 262.71 g/mol
- Structure : The compound contains an oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit notable antimicrobial properties. For example, this compound has demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The presence of the chloropyridine group enhances its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231.
Case Study: Synergistic Effects with Chemotherapeutics
A study examining the combination of this compound with doxorubicin revealed a significant synergistic effect in inhibiting tumor growth. This combination therapy could potentially improve treatment outcomes while minimizing side effects associated with higher doses of chemotherapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The following table summarizes key findings related to SAR:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Antimicrobial and anticancer properties |
| 5-(2-Chloropyridin-4-yl)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | Structure | Anticancer properties |
| 5-(2-Chlorophenyl)-3-(p-tolyl)-1,2,4-oxadiazole | Structure | Potential anti-inflammatory effects |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Disruption of Cell Membrane Integrity : It may alter the permeability of bacterial cell membranes.
Q & A
Q. What are the standard synthetic routes for 5-(6-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a chloropyridine-derived hydrazide with a substituted benzoyl chloride under reflux in anhydrous solvents like toluene or DMF. For example, describes alkylation and aminomethylation of triazole precursors using 6-chloro-3-chloromethylpyridine, which can be adapted for oxadiazole synthesis . Purity Validation :
- Use thin-layer chromatography (TLC) to monitor reaction progress.
- Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).
- Characterize using H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (e.g., molecular ion peak matching the molecular formula CHClNO) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm, C-O-C at ~1250 cm).
- NMR Spectroscopy :
- H NMR: Aromatic protons from the chloropyridine (δ 8.2–8.5 ppm) and dimethylphenyl (δ 2.3 ppm for CH) groups.
- C NMR: Confirm oxadiazole ring carbons (C=O at ~165 ppm, C=N at ~150 ppm).
- Elemental Analysis : Validate C, H, N, and Cl percentages (±0.3% of theoretical values) .
Q. How can researchers assess the antibacterial activity of this compound?
- Methodological Answer : Use the serial dilution method () to determine minimum inhibitory concentrations (MICs):
Prepare compound dilutions in DMSO (e.g., 0.5–128 µg/mL).
Inoculate bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton broth.
Incubate at 37°C for 18–24 hours.
MIC is the lowest concentration with no visible growth. Compare results to positive controls (e.g., ciprofloxacin) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene ().
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or palladium catalysts () to reduce reaction time.
- Temperature Control : Reflux at 110–120°C for 8–12 hours maximizes yield while minimizing side products.
- Work-Up Optimization : Use column chromatography (silica gel, hexane/ethyl acetate 7:3) for purification .
Q. How can computational tools resolve contradictions in experimental data (e.g., solubility vs. bioactivity)?
- Methodological Answer :
- SwissADME Analysis (): Predict physicochemical properties (e.g., logP ≈ 3.2, indicating moderate lipophilicity). High logP may explain poor aqueous solubility despite strong bioactivity.
- Molecular Dynamics Simulations : Model compound-membrane interactions to assess permeability barriers.
- Dose-Response Modeling : Use nonlinear regression to correlate solubility-adjusted concentrations with observed MIC values .
Q. What strategies are effective for designing derivatives with enhanced pharmacological profiles?
- Methodological Answer :
Bioisosteric Replacement : Substitute the 3,4-dimethylphenyl group with a trifluoromethylpyrazolyl moiety () to improve target binding.
Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents on the oxadiazole ring and test against enzyme targets (e.g., bacterial DNA gyrase).
Pharmacokinetic Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility while retaining activity () .
Q. How can in silico methods predict the drug-likeness and toxicity of this compound?
- Methodological Answer :
- Lipinski’s Rule of Five : Verify molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10).
- ProTox-II : Predict toxicity endpoints (e.g., LD, hepatotoxicity) based on structural alerts.
- Molecular Docking : Screen against cytochrome P450 enzymes to assess metabolic stability (e.g., CYP3A4 binding affinity < -8 kcal/mol is desirable) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro bioactivity and computational predictions?
- Methodological Answer :
Experimental Replication : Confirm bioactivity assays under standardized conditions (e.g., pH 7.4, 37°C).
Metabolite Profiling : Use LC-MS to identify degradation products that may affect activity.
Target Validation : Perform gene knockout studies (e.g., CRISPR-Cas9) in bacterial strains to verify the compound’s mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
